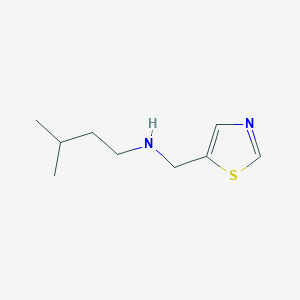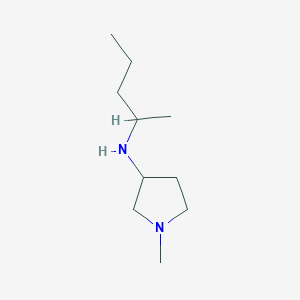![molecular formula C12H18N2O B13273301 N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide](/img/structure/B13273301.png)
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide: is an organic compound with the molecular formula C12H18N2O. This compound is characterized by the presence of a dimethylamino group and a phenylethyl group attached to an acetamide backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide typically involves the reaction of N-(2-phenylethyl)acetamide with dimethylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. One common method involves mixing N-(2-phenylethyl)acetamide with dimethylamine in an organic solvent such as dichloromethane, followed by the addition of a phase transfer catalyst. The reaction mixture is then stirred at room temperature until the desired product is formed .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and stability of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of analgesics and anti-inflammatory agents. Its structural features make it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Dimethylacetamide: Similar in structure but lacks the phenylethyl group.
N,N-Dimethylformamide: Another dimethylamide with different applications and properties.
Fentanyl Analogues: Share structural similarities but differ in pharmacological effects and potency
Uniqueness: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to medicinal chemistry, sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-phenylethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-14(2)12(15)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
BLQJMOMPRPDLGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
![2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide](/img/structure/B13273222.png)
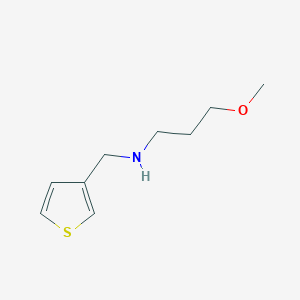
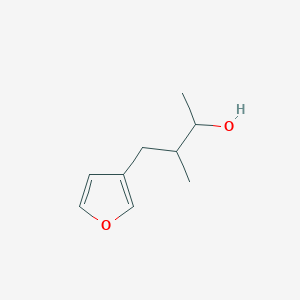
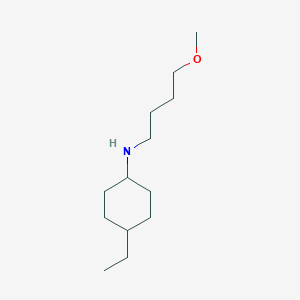
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)
![4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13273243.png)

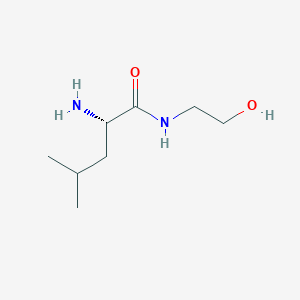
![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
amine](/img/structure/B13273259.png)
